molecular formula C20H28N4O3S B10952581 Ethyl 2-{butyl[(E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propenoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{butyl[(E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propenoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10952581
M. Wt: 404.5 g/mol
InChI Key: MHSDDOUPPDPBPO-ZHACJKMWSA-N
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Description

Ethyl 2-{butyl[(E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propenoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of pyrazole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{butyl[(E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propenoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl acetoacetate, butylamine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{butyl[(E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propenoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{butyl[(E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propenoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazole derivatives, such as:

  • Ethyl 2-{butyl[(E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propenoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
  • 4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H28N4O3S

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 2-[butyl-[(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H28N4O3S/c1-6-9-12-24(20-21-15(5)18(28-20)19(26)27-8-3)17(25)11-10-16-13-23(7-2)22-14(16)4/h10-11,13H,6-9,12H2,1-5H3/b11-10+

InChI Key

MHSDDOUPPDPBPO-ZHACJKMWSA-N

Isomeric SMILES

CCCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)/C=C/C2=CN(N=C2C)CC

Canonical SMILES

CCCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C=CC2=CN(N=C2C)CC

Origin of Product

United States

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